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Compound of Interest

Compound Name: 5-Iodo-2,4-dimethylpyrimidine

Cat. No.: B11876538

Get Quote

Executive Summary
This technical guide outlines the physicochemical behavior and solubility profiling of 5-Iodo-
2,4-dimethylpyrimidine, a critical halogenated heterocyclic intermediate. Often utilized in

palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), this

compound’s solubility data is vital for process chemists optimizing reaction yield, purification

(recrystallization), and solvent selection.

While specific public solubility datasets for this exact isomer are rare compared to its 2,4-

dimethoxy analog, this guide synthesizes data from structural homologs and establishes a self-

validating experimental protocol for determining its solubility landscape.

Physicochemical Profile & Structural Analysis[1][2]
[3][4][5]
Understanding the molecular architecture is the first step in predicting solvent interaction.
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Property Value / Characteristic Mechanistic Implication

Molecular Formula C₆H₇IN₂

Molecular Weight ~234.04 g/mol
Moderate size; kinetics

controlled by diffusion.

Structure
Pyrimidine ring with methyls at

C2, C4; Iodine at C5.

Amphiphilic nature: The

pyrimidine ring is polar (H-

bond acceptor), while methyl

groups and iodine add

lipophilicity.

H-Bond Donors/Acceptors
0 Donors / 2 Acceptors (N1,

N3)

Soluble in protic solvents

(alcohols) via H-bonding;

highly soluble in polar aprotic

solvents.

Predicted LogP ~1.8 – 2.2
Moderate lipophilicity; likely

poor aqueous solubility.

Theoretical Solubility Ranking
Based on the Hansen Solubility Parameters (HSP) of analogous halogenated pyrimidines, the

expected solubility hierarchy is: Polar Aprotic (DMSO, DMF) > Chlorinated (DCM) > Polar

Protic (Ethanol, Methanol) > Esters (Ethyl Acetate) > Non-polar (Hexane, Water).

Experimental Protocol: Laser Monitoring
Observation Technique
To generate high-precision solubility data (mole fraction

), the Laser Monitoring Observation Technique is superior to static gravimetric methods due to
its ability to detect the exact moment of dissolution (solid disappearance) without sampling
errors.

Apparatus Setup
Jacketed Glass Vessel: 100 mL, temperature-controlled (
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K).

Laser Source: He-Ne laser or high-intensity diode (650 nm).

Photodetector: Silicon photodiode connected to a data logger.

Agitation: Magnetic stirring at constant RPM (e.g., 400 rpm).

Step-by-Step Methodology
Solvent Charge: Accurately weigh a specific mass of solvent (

) into the vessel.

Solute Addition: Add a known mass of 5-Iodo-2,4-dimethylpyrimidine (

) in excess to ensure saturation at the starting temperature.

Equilibration: Heat the mixture to a temperature well above the estimated saturation point

until fully dissolved (Laser transmission = 100%).

Cooling Scan: Slowly cool the solution at a controlled rate (e.g., 2 K/h).

Nucleation Detection: Monitor laser intensity. A sharp drop indicates the onset of nucleation

(Cloud Point).

Heating Scan (Dissolution): Re-heat slowly. The temperature at which laser intensity returns

to baseline is the Saturation Temperature (

).

Repeat: Add more solute to the same vessel and repeat to find the next

.

Workflow Diagram
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Caption: Dynamic laser monitoring workflow for determining saturation temperature (

) and solubility limits.

Thermodynamic Modeling & Data Correlation
Raw solubility data must be correlated to thermodynamic models to be useful for process

design.

Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (

) with temperature (

) and is highly accurate for pyrimidine derivatives.

A, B, C: Empirical parameters determined via non-linear regression.

Application: Interpolating solubility at any temperature within the measured range.

van't Hoff Analysis
To understand the driving forces of dissolution, use the van't Hoff equation:

(Enthalpy of Dissolution): Usually positive (endothermic) for pyrimidines, meaning solubility
increases with heat.

(Entropy of Dissolution): Represents the disorder increase as the crystal lattice breaks.

(Gibbs Free Energy): Calculated as

.
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Caption: Thermodynamic parameter extraction from solubility data to determine dissolution

enthalpy and entropy.

Solvent Selection Strategy
For 5-Iodo-2,4-dimethylpyrimidine, the choice of solvent depends on the process goal:

Reaction (high solubility) or Purification (temperature-dependent solubility).

Recommended Solvents
High Solubility (Reaction Media):

DMF / DMSO: Excellent solvency due to high polarity and disruption of crystal lattice.

THF: Good balance for cross-coupling reactions.

Moderate Solubility (Crystallization):
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Ethanol / Isopropanol: Steep solubility curves (low solubility at cold, high at hot) make

these ideal for recrystallization.

Ethyl Acetate:[1] Useful for extraction.

Anti-Solvents (Precipitation):

Water: Very low solubility.

n-Heptane: Induces precipitation when added to organic solutions.

Solvent Decision Tree
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Click to download full resolution via product page

Caption: Decision matrix for selecting solvents based on reaction vs. purification requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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